5-Amino-3-(3-methyl-2-nitrophenyl)isoxazole
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Overview
Description
5-Amino-3-(3-methyl-2-nitrophenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methyl-2-nitrophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipole. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-methyl-2-nitrophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-Amino-3-(3-methyl-2-nitrophenyl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-methyl-2-nitrophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: A structural isomer with similar reactivity.
5-Amino-3-methylisoxazole-4-carboxylic acid: A bifunctional isoxazole derivative with both amino and carboxylic groups.
Uniqueness
5-Amino-3-(3-methyl-2-nitrophenyl)isoxazole is unique due to the presence of both an amino group and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(3-methyl-2-nitrophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9N3O3/c1-6-3-2-4-7(10(6)13(14)15)8-5-9(11)16-12-8/h2-5H,11H2,1H3 |
InChI Key |
RSZJWQRBIJPANR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NOC(=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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